molecular formula C7H11ClN2O B1379770 (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 1390654-69-9

(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride

Cat. No. B1379770
CAS RN: 1390654-69-9
M. Wt: 174.63 g/mol
InChI Key: FAXWOUPQPZZNFG-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” is an organic compound with the empirical formula C7H11ClN2O and a molecular weight of 174.63 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” consists of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group . The SMILES string representation of the molecule is "Cl.OCc1nccn1C2CC2" .


Physical And Chemical Properties Analysis

“(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Drug Discovery

This compound is a key intermediate in the drug discovery process. It can be used to synthesize a wide array of bioactive molecules for pharmacological testing, contributing to the development of new medications.

Each of these applications leverages the unique chemical structure of (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride, demonstrating its versatility and importance in scientific research .

Safety and Hazards

“(1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The compound is non-combustible .

properties

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-5-7-8-3-4-9(7)6-1-2-6;/h3-4,6,10H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWOUPQPZZNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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